1-(2-(Difluoromethyl)-6-nitrophenyl)propan-2-one
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Overview
Description
1-(2-(Difluoromethyl)-6-nitrophenyl)propan-2-one is an organic compound characterized by the presence of a difluoromethyl group and a nitro group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Difluoromethyl)-6-nitrophenyl)propan-2-one typically involves the introduction of the difluoromethyl and nitro groups onto a phenyl ring, followed by the attachment of the propan-2-one moiety. One common method involves the nitration of a difluoromethyl-substituted benzene derivative, followed by a Friedel-Crafts acylation to introduce the propan-2-one group. The reaction conditions often include the use of strong acids such as sulfuric acid for nitration and aluminum chloride as a catalyst for the Friedel-Crafts acylation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Difluoromethyl)-6-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines, which can further participate in various chemical transformations.
Substitution: The difluoromethyl and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while oxidation can produce carboxylic acids.
Scientific Research Applications
1-(2-(Difluoromethyl)-6-nitrophenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s derivatives may have potential as bioactive molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives could lead to the development of new drugs with specific therapeutic effects.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2-(Difluoromethyl)-6-nitrophenyl)propan-2-one exerts its effects depends on its specific applicationThe difluoromethyl and nitro groups can influence the compound’s reactivity and binding affinity to these targets, thereby modulating its biological activity .
Comparison with Similar Compounds
Phenylacetone: Similar in structure but lacks the difluoromethyl and nitro groups.
1-Phenyl-2-propanone: Another related compound with a phenyl ring and propan-2-one moiety but without the specific substituents.
Uniqueness: 1-(2-(Difluoromethyl)-6-nitrophenyl)propan-2-one is unique due to the presence of both difluoromethyl and nitro groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C10H9F2NO3 |
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Molecular Weight |
229.18 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)-6-nitrophenyl]propan-2-one |
InChI |
InChI=1S/C10H9F2NO3/c1-6(14)5-8-7(10(11)12)3-2-4-9(8)13(15)16/h2-4,10H,5H2,1H3 |
InChI Key |
XTZHRCAZXTZMCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1[N+](=O)[O-])C(F)F |
Origin of Product |
United States |
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